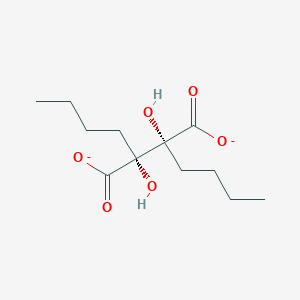
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol is a fluorinated piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents like cobalt trifluoride (CoF3) at elevated temperatures . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of fluorinated piperidines typically involves multi-step synthesis processes. These processes often start with the preparation of the piperidine ring, followed by selective fluorination at specific positions. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .
Applications De Recherche Scientifique
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity towards enzymes and receptors . The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-fluoropiperidine: Similar in structure but lacks the hydroxyl group.
2-fluoropiperidine: Fluorine atom is positioned differently, affecting its reactivity and biological activity.
4-hydroxy-2-piperidine: Lacks the fluorine atom, resulting in different chemical properties.
Uniqueness
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol is unique due to the presence of both a fluorine atom and a hydroxyl group. This combination enhances its chemical stability, biological activity, and potential for diverse applications .
Propriétés
Formule moléculaire |
C5H10FNO |
|---|---|
Poids moléculaire |
127.19 g/mol |
Nom IUPAC |
2,3,3,4,5,5,6,6-octadeuterio-4-fluoropiperidin-2-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-2-7-5(8)3-4/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D |
Clé InChI |
TXYROQFECWPICH-JVKIUYSHSA-N |
SMILES isomérique |
[2H]C1(C(NC(C(C1([2H])F)([2H])[2H])([2H])O)([2H])[2H])[2H] |
SMILES canonique |
C1CNC(CC1F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14774667.png)
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14774669.png)
![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)





